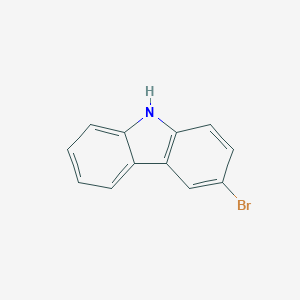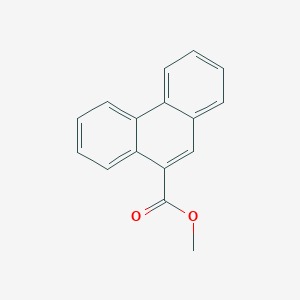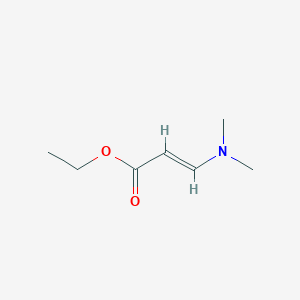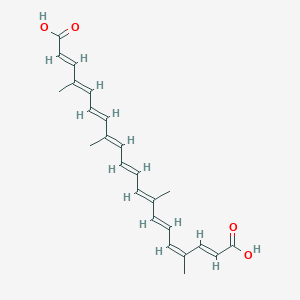
alpha,alpha-Bis(2-morpholinoethyl)-1-naphthaleneacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha,alpha-Bis(2-morpholinoethyl)-1-naphthaleneacetonitrile, commonly known as BAPTA, is a chelating agent that is widely used in scientific research. It is a calcium ion chelator that binds with high affinity to calcium ions, making it an essential tool for studying the role of calcium in various biological processes.
Mécanisme D'action
BAPTA works by binding to calcium ions and forming a stable complex that prevents the calcium ions from participating in biological processes. This allows researchers to selectively block the effects of calcium on cellular processes, providing insights into the role of calcium in various biological processes.
Effets Biochimiques Et Physiologiques
BAPTA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of calcium-dependent enzymes, such as protein kinases and phosphatases, and to block the release of neurotransmitters from synapses. BAPTA has also been shown to inhibit cell division, induce apoptosis, and alter gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
BAPTA is a powerful tool for studying the role of calcium in various biological processes. Its high affinity for calcium ions allows researchers to selectively block the effects of calcium on cellular processes, providing insights into the role of calcium in various biological processes. However, BAPTA has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its chelating activity can be affected by changes in pH and temperature. Additionally, BAPTA cannot distinguish between different types of calcium ions, making it difficult to study the effects of specific calcium ions on cellular processes.
Orientations Futures
There are many future directions for research on BAPTA. One area of research is the development of new chelating agents that can selectively target specific types of calcium ions. Another area of research is the development of new methods for delivering BAPTA to cells and tissues, such as nanoparticles or liposomes. Additionally, BAPTA could be used in combination with other drugs or therapies to treat diseases that involve abnormal calcium signaling, such as Alzheimer's disease or cancer. Overall, BAPTA is a powerful tool for studying the role of calcium in various biological processes, and its continued use and development will undoubtedly lead to new insights into the workings of the human body.
Méthodes De Synthèse
BAPTA can be synthesized by reacting 1,2-diaminobenzene with 2-bromoacetophenone to form 1,2-bis(2-bromoacetophenylamino)benzene. This compound is then reacted with 2-morpholinoethylamine to form BAPTA. The synthesis of BAPTA is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.
Applications De Recherche Scientifique
BAPTA is widely used in scientific research to study the role of calcium in various biological processes. It is commonly used to chelate calcium ions in cells and tissues, allowing researchers to investigate the effects of calcium on cellular processes such as signal transduction, gene expression, and cell division. BAPTA is also used to investigate the role of calcium in synaptic transmission, muscle contraction, and other physiological processes.
Propriétés
Numéro CAS |
1251-31-6 |
|---|---|
Nom du produit |
alpha,alpha-Bis(2-morpholinoethyl)-1-naphthaleneacetonitrile |
Formule moléculaire |
C24H31N3O2 |
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
4-morpholin-4-yl-2-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylbutanenitrile |
InChI |
InChI=1S/C24H31N3O2/c25-20-24(8-10-26-12-16-28-17-13-26,9-11-27-14-18-29-19-15-27)23-7-3-5-21-4-1-2-6-22(21)23/h1-7H,8-19H2 |
Clé InChI |
LXZKOQFDJOEMNI-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCC(CCN2CCOCC2)(C#N)C3=CC=CC4=CC=CC=C43 |
SMILES canonique |
C1COCCN1CCC(CCN2CCOCC2)(C#N)C3=CC=CC4=CC=CC=C43 |
Autres numéros CAS |
1251-31-6 |
Synonymes |
α,α-Bis(2-morpholinoethyl)-1-naphthaleneacetonitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid](/img/structure/B74698.png)




